molecular formula C7H3ClN2O2 B13885538 5-Chloro-4-cyanopicolinic acid

5-Chloro-4-cyanopicolinic acid

Cat. No.: B13885538
M. Wt: 182.56 g/mol
InChI Key: XCJWDVWFHPKVEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyanopicolinic acid typically involves the chlorination and cyanation of picolinic acid derivatives. One common method is the direct chlorination of 4-cyanopicolinic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyanopicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyanopicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products

    Substitution: Formation of 5-amino-4-cyanopicolinic acid or 5-thio-4-cyanopicolinic acid.

    Reduction: Formation of 5-chloro-4-aminopicolinic acid.

    Oxidation: Formation of 5-chloro-4-carboxypicolinic acid.

Scientific Research Applications

5-Chloro-4-cyanopicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyanopicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The cyano and chloro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid, a precursor to 5-Chloro-4-cyanopicolinic acid.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid.

Uniqueness

This compound is unique due to the presence of both a cyano and a chloro group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form stable coordination complexes with metal ions.

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

5-chloro-4-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12)

InChI Key

XCJWDVWFHPKVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)C#N

Origin of Product

United States

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